![molecular formula C18H28N2O3S2 B2379534 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide CAS No. 2415620-78-7](/img/structure/B2379534.png)
1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide is a complex organic compound with a unique structure that includes a thiomorpholine ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the thiomorpholine ring. The thiomorpholine ring can be synthesized through the reaction of morpholine with sulfur, followed by the introduction of the oxan-4-yl group. The final step involves the sulfonation of the compound to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The thiomorpholine ring and methanesulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)-N-[(4-morpholin-4-yloxan-4-yl)methyl]methanesulfonamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
1-(3-Methylphenyl)-N-[(4-piperidin-4-yloxan-4-yl)methyl]methanesulfonamide: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to similar compounds with morpholine or piperidine rings. This uniqueness can be exploited in the design of new molecules with specific desired properties.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S2/c1-16-3-2-4-17(13-16)14-25(21,22)19-15-18(5-9-23-10-6-18)20-7-11-24-12-8-20/h2-4,13,19H,5-12,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGPSIRTKSZILJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)
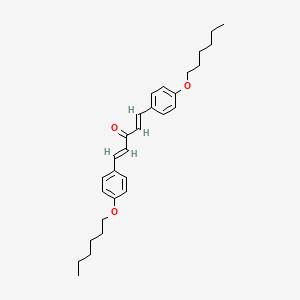
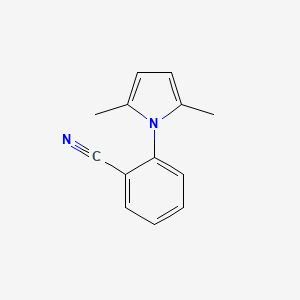
![2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol](/img/structure/B2379455.png)
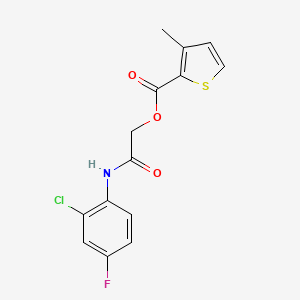
![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)
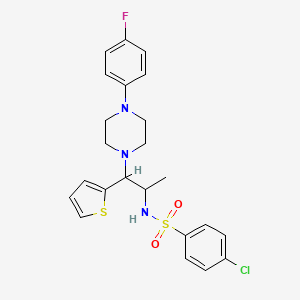
![N-[(4-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2379466.png)
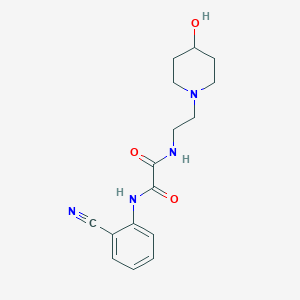
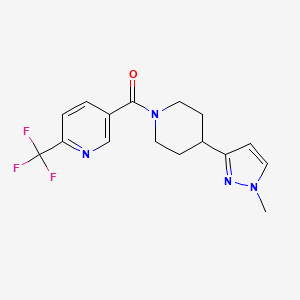
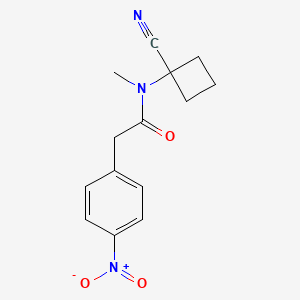
![2-(4-bromobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2379474.png)
